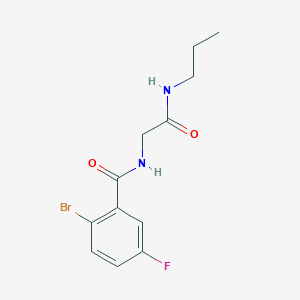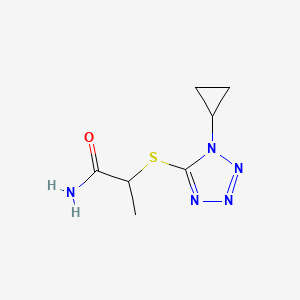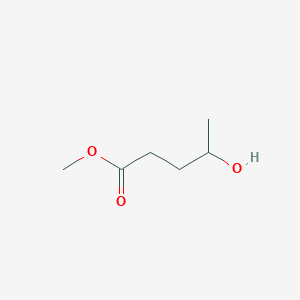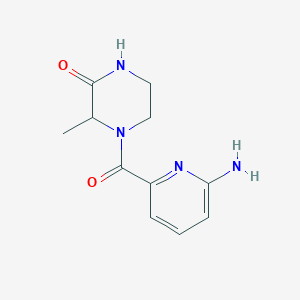
n-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide: is a compound that features a furan ring and a pyrrolidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrolidine ring is a five-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan-containing reagent, such as furan-2-carboxylic acid, under dehydrating conditions.
Final Coupling: The final step involves coupling the pyrrolidine and furan rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-diones or other oxidized derivatives.
Reduction: The pyrrolidine ring can be reduced to form saturated amines.
Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation Products: Furan-2,3-diones, hydroxylated furans.
Reduction Products: Saturated amines, reduced pyrrolidine derivatives.
Substitution Products: Alkylated or acylated furans and pyrrolidines.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The furan ring may interact with aromatic residues in the active site of enzymes, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
相似化合物的比较
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and has been studied for its anticancer properties.
N-(Pyrrolidin-2-ylmethyl)benzamide: This compound features a pyrrolidine ring and is used in medicinal chemistry for its potential therapeutic effects.
Uniqueness: N-((1-Ethylpyrrolidin-2-yl)methyl)furan-2-carboxamide is unique due to the combination of the furan and pyrrolidine rings, which provides a distinct set of chemical and biological properties. The presence of both rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
N-[(1-ethylpyrrolidin-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H18N2O2/c1-2-14-7-3-5-10(14)9-13-12(15)11-6-4-8-16-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,13,15) |
InChI 键 |
SZSMBTTUJZGJON-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CNC(=O)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)

![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)

![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)



![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)

![4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)
![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
